B1575831 TAC1_CARRO Tachyplesin-1

TAC1_CARRO Tachyplesin-1

Cat. No.: B1575831
Attention: For research use only. Not for human or veterinary use.
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Description

TAC1_CARRO Tachyplesin-1 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

KWCFRVCYRGICYRRCR

Origin of Product

United States

Membrane Interaction and Permeabilization Models:a Central Pillar of Tachyplesin 1 Research is the Characterization of Its Effects on Lipid Bilayers. Several Models Have Been Proposed to Explain How It Disrupts Membranes:

Toroidal Pore Formation: A widely supported model suggests that Tachyplesin-1 induces the formation of "toroidal pores." nih.gov In this model, the peptide inserts into the membrane, causing the lipid monolayers to bend continuously through the pore, which is lined by both the peptides and the lipid head groups. nih.govmdpi.com This process is often coupled with the translocation of lipids between the bilayer leaflets, known as lipid flip-flop. nih.gov

Membrane Destabilization: Another concept suggests that the peptide accumulates in the outer leaflet of the cell membrane, disrupting the packing of lipid molecules. nih.govjst.go.jp This destabilization leads to a loss of membrane integrity and increased permeability. nih.govjst.go.jp

Barrel-Stave Model: While less commonly cited for Tachyplesin-1, this model proposes that peptides oligomerize on the membrane surface and insert into the lipid core to form a channel, similar to the staves of a barrel. mdpi.com

Structure Function Analysis:a Critical Component of the Research Framework Involves Dissecting the Peptide S Structure to Understand Its Function.

Elucidation of Tachyplesin-1's β-Hairpin Secondary Structure

The fundamental secondary structure of Tachyplesin-1 is a well-defined β-hairpin. nih.govacs.org This structure consists of an antiparallel β-sheet connected by a tight β-turn, giving the peptide a rigid and compact conformation. nih.gov This structural motif is consistently observed in both aqueous solutions and in environments that mimic biological membranes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating this structure, revealing a conserved β-hairpin fold that is crucial for its biological function. nih.govnih.gov The peptide exhibits an amphipathic character, meaning it has distinct regions of hydrophobic and positively charged (cationic) amino acid residues. researchgate.net This charge distribution is a key feature of its β-sheet, allowing for specific interactions with microbial membranes. Further structural studies using Circular Dichroism (CD) and NMR have shown that when Tachyplesin-1 binds to lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria, its β-hairpin structure becomes more ordered, compact, and stabilized. researchgate.netrcsb.org This interaction can slightly extend the two β-strands of the hairpin. rcsb.org

Key Structural Features of Tachyplesin-1
Structural FeatureDescriptionSignificance
Secondary Structure Antiparallel β-hairpinProvides a rigid, compact, and stable fold. nih.gov
Key Components Two β-strands connected by a β-turnForms the characteristic hairpin shape. nih.gov
Amphipathicity Spatially distinct hydrophobic and cationic regionsCrucial for membrane interaction and selectivity. researchgate.net
Conformation in Solution Stable β-hairpinMaintains a pre-formed structure ready for target binding. nih.govresearchgate.net

Role of Disulfide Bridges in Structural Integrity and Biological Activity

The structural stability and potent biological activity of Tachyplesin-1 are heavily dependent on two intramolecular disulfide bridges. researchgate.net These covalent bonds, which form between four cysteine residues, lock the peptide into its rigid β-hairpin conformation. nih.gov This rigidity is essential for minimizing conformational entropy upon binding to its target and is believed to contribute to its high affinity for microbial membranes. The disulfide bonds are critical for maintaining the antiparallel β-sheet structure, and their removal leads to a loss of this defined fold and a subsequent reduction in antimicrobial efficacy. researchgate.netnih.gov Studies comparing the native, disulfide-bonded peptide with linear analogs have demonstrated that the cyclic structure is significantly more potent in permeabilizing lipid bilayers. nih.gov The precise connectivity of these bonds is also paramount; isomers with non-native disulfide pairings exhibit substantially different secondary structures and a marked decrease in antimicrobial activity. nih.gov

The second, internal disulfide bridge links the cysteine at position 7 with the cysteine at position 12. iastate.edu This bond is located within the core of the β-hairpin structure. Research has specifically highlighted the Cys7-Cys12 disulfide bond as playing a particularly important role in the broad-spectrum antimicrobial activity of Tachyplesin-1. nih.govacs.org This internal bridge provides additional stability to the β-sheet region, ensuring the correct spatial orientation of the amino acid side chains that interact with bacterial membranes. nih.govresearchgate.net Disruption or incorrect formation of this specific bond results in structural isomers with significantly altered conformations and diminished biological potency. nih.gov

Disulfide Bond Connectivity and Function in Tachyplesin-1
Disulfide BondLocationPrimary RoleImpact on Activity
Cys3-Cys16 Connects N- and C-terminal regionsMaintains the overall β-hairpin fold and structural rigidity. nih.goviastate.eduEssential for maintaining the active conformation. researchgate.net
Cys7-Cys12 Internal bridge within the β-sheetStabilizes the core structure and is critical for broad-spectrum activity. nih.govacs.orgIts correct formation is directly linked to high antimicrobial potency. nih.govacs.org

Conformational Rearrangement upon Membrane Association

The interaction of Tachyplesin-1 with biological membranes induces distinct conformational changes that are central to its mechanism of action. While the peptide maintains its β-hairpin fold, the structure undergoes rearrangement to optimize its interaction with the lipid bilayer. In micellar environments, which mimic the hydrophobic core of a membrane, Tachyplesin-1 adopts a more pronounced amphipathic conformation. nih.gov

Upon binding to the LPS of Gram-negative bacteria, the peptide's β-hairpin structure becomes more ordered and compact. researchgate.net Solid-state NMR studies have provided detailed insights into its membrane-bound state, revealing that in lipid bilayers, Tachyplesin-1 maintains a β-hairpin with straight strands, which is similar to its aqueous structure but differs from a bent conformation observed in some detergent micelles. acs.org These studies indicate that the peptide immerses itself within the glycerol (B35011) backbone region of the membrane, orienting its β-sheet plane roughly parallel to the membrane surface. acs.org This orientation allows the peptide to accumulate predominantly in the outer leaflet of the membrane bilayer, leading to membrane destabilization and increased permeability. nih.gov This conformational adaptability is a key factor in its ability to disrupt membrane integrity and exert its antimicrobial effect. iastate.edu

Structural Determinants of Stability in Biological Milieus

Tachyplesin-1 exhibits remarkable stability in biological environments, a trait largely attributed to its rigid, cyclic structure. The conserved β-hairpin motif, stabilized by the two covalent disulfide bonds, confers a high degree of resistance to proteolytic degradation. nih.govacs.orgresearchgate.net This structural robustness allows the peptide to persist in environments rich in proteases, such as plasma and serum. nih.govacs.org

Experimental evidence has shown that Tachyplesin-1 is stable in mouse serum for extended periods, underscoring its potential for in vivo applications. frontiersin.org The compact structure imparted by the disulfide linkages is a key determinant of this stability. nih.gov Furthermore, studies on synthetic analogs have shown that backbone cyclization can further enhance stability in human serum, highlighting the importance of a constrained conformation. nih.gov This intrinsic stability, arising from its unique molecular architecture, is a significant advantage for Tachyplesin-1 as a potential therapeutic agent.

Membrane Interaction and Permeabilization Mechanisms

The primary target of Tachyplesin-1 is the cell membrane. researchgate.netmdpi.com Its bactericidal action is a multi-step process initiated by binding to the membrane surface, followed by disruption of the bilayer integrity, leading to cell death. proteopedia.orgfrontiersin.org

The initial and crucial step in Tachyplesin-1's interaction with bacterial membranes is driven by electrostatic forces. nih.gov As a cationic peptide with a net positive charge, Tachyplesin-1 is strongly attracted to the negatively charged components of microbial membranes. proteopedia.orgnih.gov In Gram-negative bacteria, this primary interaction is with lipopolysaccharides (LPS) on the outer membrane. proteopedia.orgresearchgate.net For Gram-positive bacteria, the target is often lipoteichoic acids. nih.gov This electrostatic attraction facilitates the accumulation of the peptide on the membrane surface, a prerequisite for subsequent disruptive actions. nih.govexplorationpub.com The binding of Tachyplesin-1 to LPS not only neutralizes the endotoxic properties of LPS but also destabilizes the outer membrane. proteopedia.orgresearchgate.net

Following the initial electrostatic binding, the hydrophobic residues of Tachyplesin-1 interact with the acyl chains of the lipid bilayer. proteopedia.orgacs.org This insertion of hydrophobic moieties into the nonpolar core of the membrane is a critical step that leads to the destabilization of the lipid bilayer. nih.govacs.org The amphipathic nature of Tachyplesin-1, with its distinct cationic and hydrophobic faces, is essential for this process. researchgate.net The peptide undergoes a conformational change upon interacting with the membrane environment, becoming more rigid and amphiphilic, which enhances its disruptive capabilities. proteopedia.org Studies have shown that the mean axis of the β-sheet of Tachyplesin-1 lies parallel to the lipid film surface during this binding phase. acs.org

The exact mechanism by which Tachyplesin-1 permeabilizes the membrane is still a subject of investigation, with evidence supporting multiple models. The two most prominent models are the toroidal pore and the barrel-stave model. mdpi.comresearchgate.netmdpi.com

In the barrel-stave model , peptide monomers aggregate and insert into the membrane, aligning parallel to the lipid acyl chains. The hydrophobic surfaces of the peptides face the lipid core, while the hydrophilic surfaces line the interior of a newly formed aqueous channel, or pore. explorationpub.comasm.orgfrontiersin.org Some early studies suggested that Tachyplesin-1 could form anion-selective pores consistent with this model. mdpi.commdpi.com

However, more recent evidence strongly suggests that Tachyplesin-1 primarily forms toroidal pores . nih.govresearchgate.net In this model, the peptide-lipid interaction induces a significant local bending of the membrane. The inserted peptides and the head groups of the lipid molecules together form the lining of the pore, meaning the lipid bilayer is continuously curved inward without a clear separation between the peptide and lipid components in the pore's structure. explorationpub.comresearchgate.netfrontiersin.org This model is supported by observations of peptide translocation across the bilayer and the induction of lipid flip-flop. nih.govresearchgate.net

Table 1: Comparison of Pore Formation Models

Feature Barrel-Stave Model Toroidal Pore Model
Peptide Orientation Perpendicular to the membrane surface, aggregated like staves in a barrel. frontiersin.org Perpendicular to the membrane surface, associated with lipid head groups. frontiersin.org
Lipid Bilayer Integrity The bilayer remains largely intact, with peptides forming a distinct channel. explorationpub.com The lipid monolayer is bent continuously, forming a pore lined by both peptides and lipid head groups. explorationpub.com
Lipid Involvement Lipid acyl chains interact with the hydrophobic face of the peptides. explorationpub.com Lipid head groups are an integral part of the pore lining. researchgate.netfrontiersin.org
Associated Phenomena Primarily ion leakage through the formed channel. Associated with lipid flip-flop and peptide translocation. nih.govresearchgate.net

A direct consequence of membrane permeabilization by Tachyplesin-1 is the rapid depolarization of the cytoplasmic membrane. nih.gov The formation of pores or channels disrupts the electrochemical gradient across the membrane, leading to an uncontrolled efflux of intracellular ions, such as potassium (K+), and the leakage of other essential metabolites. mdpi.comresearchgate.netresearchgate.net This loss of membrane potential and vital cellular components is a key factor in the peptide's bactericidal activity. nih.govresearchgate.net

The formation of toroidal pores by Tachyplesin-1 is intrinsically linked to the induction of phospholipid flip-flop. researchgate.net This process involves the translocation of lipid molecules from one leaflet of the bilayer to the other, a phenomenon that is energetically unfavorable in an intact membrane. The significant membrane curvature induced by the toroidal pore structure facilitates this movement. nih.govresearchgate.net Studies have demonstrated that Tachyplesin-1 induces lipid flip-flop in conjunction with the leakage of intracellular contents, further supporting the toroidal pore model as a primary mechanism of action. researchgate.net

Tachyplesin-1 exhibits broad-spectrum activity but can have distinct mechanisms of action against Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

For Gram-negative bacteria , the initial and high-affinity target is the LPS in the outer membrane. proteopedia.orgresearchgate.net Tachyplesin-1's binding disrupts this outer barrier, allowing the peptide to access and permeabilize the inner cytoplasmic membrane, leading to leakage of cellular contents and cell death. mdpi.comnih.gov

In the case of Gram-positive bacteria , which lack an outer membrane, Tachyplesin-1 interacts directly with anionic components like lipoteichoic acids in their thicker peptidoglycan cell wall and cytoplasmic membrane. nih.gov While it still causes membrane depolarization in Gram-positive bacteria like S. aureus, some studies suggest the membrane may not be completely destroyed in the same manner as in E. coli. mdpi.com Despite these differences, the peptide is generally effective against both bacterial types. nih.govnih.gov

Table 2: Tachyplesin-1 Interaction with Bacterial Membranes

Feature Gram-Negative Bacteria Gram-Positive Bacteria
Primary Outer Target Lipopolysaccharide (LPS) proteopedia.orgresearchgate.net Lipoteichoic Acids nih.gov
Membrane Permeabilization Outer membrane disruption followed by inner membrane permeabilization. nih.gov Direct interaction with and permeabilization of the cytoplasmic membrane. nih.gov
Observed Effect Pore formation leading to leakage of intracellular components. mdpi.com Membrane depolarization; membrane may not be fully destroyed. mdpi.com
General Efficacy Potent activity. nih.gov Potent activity. nih.gov

Interaction with Bacterial Lipopolysaccharides (LPS) and Outer Membrane Destabilization

A primary and critical target of Tachyplesin-1 is the lipopolysaccharide (LPS) layer, a major component of the outer membrane of Gram-negative bacteria. researchgate.netmdpi.comnih.gov The peptide exhibits a high affinity for LPS, which is considered the initial point of contact and a key step in its antimicrobial action. researchgate.netmdpi.commdpi.com This interaction leads to the destabilization of the outer membrane, a crucial event that precedes bacterial cell death. mdpi.commdpi.com

Upon binding to LPS, Tachyplesin-1 undergoes a conformational change. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) studies have revealed that this interaction causes the peptide's β-sheet structure to become more elongated, twisted, and stabilized. researchgate.netnih.govmdpi.comproteopedia.orgrcsb.org This structural rearrangement is believed to be vital for its ability to recognize and disrupt the bacterial membrane. mdpi.comproteopedia.org The binding of Tachyplesin-1 to LPS can also neutralize the endotoxic activity of LPS. proteopedia.org

The interaction is driven by both electrostatic and hydrophobic forces. The cationic nature of Tachyplesin-1 allows it to engage with the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. researchgate.netmdpi.comproteopedia.org Simultaneously, hydrophobic residues of the peptide interact with the acyl chains of lipid A, further anchoring it to the membrane. researchgate.netnih.govproteopedia.org This strong association can displace divalent cations that normally stabilize the LPS layer, contributing to membrane permeabilization. mdpi.com Following this initial binding, Tachyplesin-1 can translocate across the membrane, potentially through the formation of pores, leading to the leakage of intracellular contents. mdpi.com

Molecular docking studies have provided a more detailed picture of the Tachyplesin-1-LPS complex. researchgate.netnih.gov These computational models suggest that the peptide lies across the D-glucosamine residues of lipid A. researchgate.netmdpi.com Specific amino acid residues have been identified as key players in this interaction.

The cationic residues, including Lysine (Lys) and Arginine (Arg), are crucial for the electrostatic interactions with the phosphate groups and saccharides of LPS. researchgate.netnih.govproteopedia.org For instance, the amino group of Lys1 and the guanidyl groups of Arg14, Arg15, and Arg17 have been implicated in forming close contacts with the phosphate groups of LPS. researchgate.netjmb.or.kr

Table 1: Key Residues of Tachyplesin-1 in LPS Interaction

Interacting Residue(s) Type of Interaction LPS Component Reference
Lys1, Arg14, Arg15, Arg17 Electrostatic Phosphate groups, Saccharides researchgate.netjmb.or.kr
Arg5, Arg14 Electrostatic (hinges) Phosphate groups, Saccharides proteopedia.org
Trp2, Phe4 Hydrophobic Acyl chains of Lipid A researchgate.netjmb.or.kr

Intracellular Target Modulation and Enzyme Inhibition

Beyond its membrane-disrupting capabilities, Tachyplesin-1 can translocate into the bacterial cytoplasm and interfere with essential intracellular processes. mdpi.comproteopedia.org This dual-action mechanism, targeting both the cell envelope and internal components, contributes to its potent antimicrobial efficacy.

Once inside the cell, Tachyplesin-1 has been shown to bind to both DNA and RNA. researchgate.netproteopedia.orgasm.org Footprinting analysis has revealed that Tachyplesin-1 interacts specifically with the minor groove of the DNA duplex. proteopedia.orgnih.gov This binding is significantly influenced by the peptide's secondary structure, particularly its antiparallel β-sheet constrained by two disulfide bridges. proteopedia.orgacs.org The interaction with nucleic acids leads to the inhibition of macromolecular synthesis, a critical process for bacterial survival and replication. researchgate.netproteopedia.orgresearchgate.net However, it has been noted that PEGylation of Tachyplesin-1 can reduce its DNA binding capacity, which may contribute to a decrease in its antimicrobial activity. researchgate.netnih.gov

The binding of Tachyplesin-1 to nucleic acids directly contributes to the inhibition of DNA, RNA, and protein synthesis. researchgate.netasm.orgoup.com By interfering with the templates (DNA and RNA) for these processes, the peptide effectively halts the production of essential macromolecules, leading to bacterial cell death. proteopedia.org This inhibition of macromolecular synthesis is a key aspect of its intracellular mechanism of action. researchgate.netproteopedia.org

Tachyplesin-1 also exerts its antimicrobial effects by targeting and inhibiting various intracellular enzymes. frontiersin.orgresearchgate.net Studies have shown that it can inactivate intracellular esterases in E. coli. mdpi.comnih.gov Proteomic analyses have further suggested that Tachyplesin-1 can affect a range of intracellular enzymes, contributing to cell death. nih.gov This enzymatic inhibition represents another facet of its multi-pronged attack on bacterial cells.

A significant intracellular target of Tachyplesin-1 is the enzyme 3-ketoacyl carrier protein reductase, encoded by the FabG gene. frontiersin.orgnih.govnih.gov This enzyme is a conserved and essential component of the unsaturated fatty acid biosynthesis pathway in bacteria. frontiersin.org Unsaturated fatty acids are vital for maintaining the fluidity and integrity of the bacterial cell membrane. frontiersin.orgnih.gov

RNA sequencing of several Gram-negative bacteria treated with Tachyplesin-1 revealed elevated expression levels of the FabG gene. frontiersin.orgnih.gov Subsequent in vitro assays, including surface plasmon resonance and enzyme activity tests, confirmed that Tachyplesin-1 can directly bind to and inhibit the FabG enzyme. frontiersin.orgnih.govnih.gov Molecular docking predictions are consistent with these findings, showing that Tachyplesin-1 can fit into the substrate-binding region of FabG proteins from both Gram-negative and Gram-positive bacteria. frontiersin.org The interaction is thought to occur via hydrophobic interactions and van der Waals forces. frontiersin.org By inhibiting FabG, Tachyplesin-1 disrupts fatty acid synthesis, leading to membrane instability and contributing to its bactericidal and cytotoxic effects. frontiersin.orgnih.gov

Table 2: Intracellular Effects of Tachyplesin-1

Intracellular Target/Process Observed Effect Organism(s) Reference
DNA and RNA Binds to nucleic acids, inhibiting synthesis E. coli researchgate.netproteopedia.orgasm.orgresearchgate.net
Macromolecular Synthesis Inhibition of DNA, RNA, and protein synthesis S. aureus, E. coli researchgate.netproteopedia.orgasm.orgoup.com
Intracellular Esterases Inactivation E. coli mdpi.comnih.gov
3-Ketoacyl Carrier Protein Reductase (FabG) Binds to and inhibits enzyme activity E. coli, A. baumannii, K. pneumoniae, P. aeruginosa frontiersin.orgnih.gov

Specific Research Areas and Mechanistic Insights of Tachyplesin 1

Research on Antimicrobial Activities

Tachyplesin-1 exhibits a potent and broad-spectrum antimicrobial activity, which is a primary focus of its research. nih.govacs.org Its mode of action is multifaceted, primarily involving interaction with and disruption of microbial cell membranes. novoprolabs.comfrontiersin.org

Tachyplesin-1 demonstrates a wide range of activity against both Gram-negative and Gram-positive bacteria, as well as various fungal pathogens. nih.govnovoprolabs.com Its efficacy stems from its cationic and amphipathic structure, which facilitates its interaction with the negatively charged components of microbial cell walls. acs.org

The peptide has shown potent activity against a number of clinically relevant pathogens. For instance, it is effective against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. frontiersin.org Its activity also extends to Gram-positive bacteria like Staphylococcus aureus and the fungal pathogen Candida albicans. nih.govacs.org Research has also highlighted its potential against Burkholderia pseudomallei, the causative agent of melioidosis. peerj.com The internal disulfide bridge between Cys7 and Cys12 has been identified as crucial for this broad-spectrum activity. acs.orgnih.gov While Tachyplesin-1 can translocate across the membrane of E. coli leading to leakage, in S. aureus it causes membrane depolarization without complete destruction. semanticscholar.org

Table 1: Antimicrobial Spectrum of Tachyplesin-1

Pathogen Type Specific Pathogens Observed Effect Reference
Gram-negative Bacteria Escherichia coli Potent activity, membrane permeabilization frontiersin.orgsemanticscholar.org
Pseudomonas aeruginosa Potent activity frontiersin.org
Acinetobacter baumannii Potent activity frontiersin.org
Klebsiella pneumoniae Potent activity frontiersin.org
Burkholderia pseudomallei Inhibited planktonic cells at 61.69 μM peerj.com
Gram-positive Bacteria Staphylococcus aureus Potent activity, membrane depolarization nih.govsemanticscholar.org
Fungi Candida albicans Potent activity acs.org
Cryptococcus neoformans Potent antifungal activity mdpi.com

Biofilms, structured communities of microorganisms, are notoriously difficult to eradicate due to their protective extracellular matrix. acs.org Tachyplesin-1 has demonstrated significant anti-biofilm capabilities.

Studies have shown that Tachyplesin-1 and its analogues can effectively inhibit the formation of and also destroy established biofilms of both C. albicans and S. aureus. acs.org It has also been shown to suppress the growth of B. pseudomallei in its biofilm state at concentrations above 221 μM. peerj.com The mechanism of action against biofilms is linked to its ability to penetrate the biofilm structure and act on the embedded cells. Furthermore, research on an analogue of Tachyplesin-1 revealed its ability to suppress biofilm- and virulence-related genes in both C. albicans and S. aureus within a mixed biofilm. acs.org

Research has indicated that Tachyplesin-1 can exhibit synergistic effects when used in combination with other antimicrobial agents. This approach can potentially enhance efficacy and reduce the development of resistance. For instance, cross-resistance studies have indirectly suggested potential interactions, as bacteria resistant to Tachyplesin-1 also showed resistance to conventional antibiotics like cefoperazone (B1668861) and amikacin, and other antimicrobial peptides such as pexiganan, tachyplesin III, and polyphemusin I. asm.orgnih.gov This suggests that their mechanisms of action may have some overlap or that they could potentially work in concert.

A significant concern with any antimicrobial agent is the potential for pathogens to develop resistance. Although initially thought to be less prone to resistance development compared to conventional antibiotics, studies have successfully induced resistance to Tachyplesin-1 in laboratory settings. asm.org

Long-term exposure to increasing concentrations of Tachyplesin-1 has led to the development of resistant strains of Aeromonas hydrophila, Pseudomonas aeruginosa, and Escherichia coli. asm.orgnih.gov Resistance has also been induced in P. aeruginosa and E. coli through UV mutagenesis. asm.org The development of resistance is a complex process involving multiple adaptations by the bacteria to counteract the peptide's lethal effects. tandfonline.com

One of the known bacterial defense mechanisms against antimicrobial peptides is their degradation by extracellular proteases. asm.org Research into Tachyplesin-1 resistance has explored this avenue.

In studies with P. aeruginosa, it was found that the resistance mechanism was not solely dependent on the proteolytic degradation of Tachyplesin-1 by extracellular proteases. asm.orgnih.gov However, it was observed that Tachyplesin-1 could induce an increase in the proteolytic activity of P. aeruginosa. asm.orgnih.gov This suggests that while protease degradation may play a role, it is not the primary or only mechanism of resistance in this bacterium. nih.gov

A key mechanism of resistance, particularly in Gram-positive bacteria, involves the modification of the bacterial cell surface to reduce the binding affinity of cationic antimicrobial peptides. nih.govnih.gov

In Staphylococcus aureus, resistance to Tachyplesin-1 has been linked to the activity of the Dlt and MprF cell surface proteins. nih.govasm.org The dlt operon is responsible for the D-alanylation of teichoic acids, which introduces positive charges into the cell wall, thereby electrostatically repelling cationic peptides like Tachyplesin-1. nih.gov Similarly, the MprF (multiple peptide resistance factor) protein modifies membrane phospholipids (B1166683) with L-lysine, which also increases the positive net charge of the bacterial membrane, leading to reduced binding and increased resistance to Tachyplesin-1. researchgate.netucsd.edu Inactivation of the mprF gene in S. aureus leads to increased binding of antimicrobial peptides. researchgate.net

Experimental Induction and Characterization of Bacterial Resistance Mechanisms

Research on Anticancer Activities

Tachyplesin-1, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has demonstrated significant potential as an anticancer agent. spandidos-publications.comaacrjournals.org Its activity has been observed against various tumor cell lines, including gastric adenocarcinoma, human hepatocarcinoma, prostate cancer, and melanoma. spandidos-publications.com Research indicates that Tachyplesin-1 and its derivatives can inhibit tumor growth by inducing apoptosis and cell cycle arrest. spandidos-publications.comaacrjournals.org

Cellular Mechanisms of Apoptosis Induction in Cancer Cell Lines

Tachyplesin-1 induces apoptosis in cancer cells through multiple cellular mechanisms. A key action is the disruption of the plasma membrane's integrity. spandidos-publications.comaacrjournals.org Studies have shown that treatment with Tachyplesin-1 leads to increased membrane permeability in tumor cells. aacrjournals.orgnih.gov This disruption is a critical early step that can trigger programmed cell death.

For instance, in glioma stem cells (GSCs), Tachyplesin-1 has been shown to damage the cell structure and inhibit the formation of GSC spheres in a manner dependent on both time and dose. spandidos-publications.com At lower concentrations, it disrupts the plasma membrane, leading to a loss of cytoplasmic organelles and inducing differentiation. spandidos-publications.com In non-small cell lung cancer (NSCLC) cells, Tachyplesin-1 treatment significantly inhibits proliferation and induces apoptosis. nih.gov

Furthermore, a synthetic version of Tachyplesin-1 conjugated to an RGD (arginine-glycine-aspartic acid) domain, known as RGD-tachyplesin, has been shown to induce apoptosis in both tumor and endothelial cells. aacrjournals.org Staining with fluorescent probes indicated that RGD-tachyplesin treatment leads to apoptosis, as evidenced by phosphatidylserine (B164497) exposure on the outer leaflet of the plasma membrane. aacrjournals.org

Differential Interactions with Cancer Cell Membranes versus Healthy Mammalian Cells

The selective action of Tachyplesin-1 against cancer cells is attributed to the differences in membrane composition between cancerous and healthy mammalian cells. nih.govemich.edunih.gov Cancer cell membranes typically have a net negative charge due to the increased exposure of anionic phospholipids, such as phosphatidylserine (PS), on their outer leaflet. nih.govnih.govmdpi.com In contrast, healthy mammalian cell membranes are generally neutral, with PS predominantly located in the inner leaflet. emich.edumdpi.com

The cationic nature of Tachyplesin-1, with its exposed basic amino acid residues, allows it to preferentially interact with the anionic surfaces of cancer cells through electrostatic attraction. aacrjournals.orgnih.gov This initial binding is followed by the insertion of the peptide's hydrophobic residues into the lipid bilayer, leading to membrane disruption. nih.gov This selective targeting helps to minimize damage to healthy cells. emich.edu Studies have shown that non-tumorigenic cell lines are less sensitive to the effects of RGD-tachyplesin compared to tumor cells. aacrjournals.org

Cell TypeMembrane Surface ChargeInteraction with Tachyplesin-1
Cancer CellsAnionic (due to exposed phosphatidylserine)Strong electrostatic attraction, leading to membrane disruption and apoptosis.
Healthy Mammalian CellsNeutralWeaker interaction, resulting in lower toxicity.

Role of Phosphatidylserine Exposure and Membrane Biophysical Properties in Selective Targeting

The externalization of phosphatidylserine (PS) on the surface of cancer cells is a key factor in the selective targeting by Tachyplesin-1. nih.govnih.gov This altered membrane asymmetry in tumor cells creates a negatively charged surface that attracts the positively charged Tachyplesin-1. nih.govmdpi.com The binding of Tachyplesin-1 to PS initiates the process of membrane permeabilization and subsequent apoptosis. aacrjournals.org

Besides PS exposure, other biophysical properties of cancer cell membranes, such as increased membrane fluidity and the presence of specific glycoproteins like hyaluronan, can also influence the interaction with Tachyplesin-1. aacrjournals.orgnih.govnih.gov It has been shown that Tachyplesin-1 can bind to hyaluronan on the cell surface, which, in the presence of serum C1q, activates the classical complement pathway, leading to membrane damage and cell death. aacrjournals.orgnih.gov

Intracellular Apoptotic Pathways Modulated by Tachyplesin-1

Tachyplesin-1 and its derivatives modulate several intracellular apoptotic pathways. Research has demonstrated that these peptides can trigger both the mitochondrial (intrinsic) and the death receptor (extrinsic) pathways of apoptosis. spandidos-publications.comaacrjournals.org

In the mitochondrial pathway, Tachyplesin-1 disrupts the mitochondrial membrane, leading to the release of cytochrome c. spandidos-publications.comnih.gov This event activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis. spandidos-publications.comaacrjournals.org Studies on RGD-tachyplesin have shown a loss of mitochondrial membrane potential in treated cells. aacrjournals.org

Simultaneously, Tachyplesin-1 can activate the death receptor pathway. aacrjournals.org Treatment with RGD-tachyplesin has been shown to increase the expression of Fas ligand (FasL), Fas-associated death domain (FADD), and activate caspase-8. spandidos-publications.comaacrjournals.org In some cancer cell lines, Tachyplesin-1 has also been found to activate the necroptosis pathway by increasing the levels of p-RIPK1. nih.govresearchgate.net

Furthermore, plasmid DNA encoding tachyplesin has been shown to upregulate the expression of pro-apoptotic genes like BAX, caspase-3, and caspase-8, while also modulating signaling pathways such as mTOR and NF-κB. d-nb.info

Research on Antiviral Activities

Tachyplesin-1 exhibits a broad spectrum of antiviral activity against both enveloped and non-enveloped viruses. researchgate.netnih.gov Its mechanisms of action often involve direct interaction with viral particles or interference with the viral life cycle.

Mechanisms against Enveloped and Non-Enveloped Viruses

Tachyplesin-1 has demonstrated efficacy against a range of viruses by employing several mechanisms. researchgate.netnih.govnih.gov

Against Enveloped Viruses:

For enveloped viruses, such as the Singapore grouper iridovirus (SGIV) and Vesicular Stomatitis Virus (VSV), Tachyplesin-1 can directly interact with and disrupt the viral envelope, leading to the inactivation of the virus. researchgate.netnih.govmdpi.com Electron microscopy has revealed damaged and naked virions after treatment with Tachyplesin-1. mdpi.com It can also interfere with the attachment of the virus to host cells. For example, a synthetic peptide related to Tachyplesin, T22, has been shown to block HIV entry by binding to the CXCR4 chemokine receptor on host cells. nih.gov In the case of Hepatitis B Virus (HBV), Tachyplesin-1 has been shown to inhibit the expression of viral proteins and reduce the secretion of virions. nih.gov

Against Non-Enveloped Viruses:

Tachyplesin-1 is also effective against non-enveloped viruses like the viral nervous necrosis virus (RGNNV). researchgate.netnih.gov The primary mechanism involves inhibiting viral infection and replication. researchgate.netnih.gov Pre-incubation of the virus or host cells with synthetic Tachyplesin-1 has been shown to reduce viral infectivity and decrease viral titers and gene expression. researchgate.netnih.gov Furthermore, Tachyplesin-1 can modulate the host's immune response by activating type I interferon pathways, which plays a crucial role in antiviral defense. researchgate.netnih.gov

Virus TypeTachyplesin-1 Mechanism of Action
Enveloped Viruses (e.g., SGIV, VSV, HIV, HBV)Direct disruption of the viral envelope, interference with viral attachment to host cell receptors, inhibition of viral protein expression and virion secretion. researchgate.netnih.govnih.govmdpi.comnih.gov
Non-Enveloped Viruses (e.g., RGNNV)Inhibition of viral infection and replication, reduction of viral titers and gene expression, modulation of host immune response (activation of type I interferon). researchgate.netnih.gov

Inhibition of Viral Entry and Replication Pathways

Tachyplesin-1 has demonstrated notable antiviral activity by interfering with the initial stages of viral infection, including entry and subsequent replication. Research indicates that its mechanism of action can vary depending on the virus. In the context of Human Immunodeficiency Virus (HIV), Tachyplesin-1 has been shown to suppress the cytopathic effects of the virus in cell cultures. nih.gov This inhibitory action is most effective when the peptide is present during the viral adsorption period, suggesting that it directly interferes with the attachment of the virus to the host cells. nih.gov Further studies have confirmed that the anti-HIV effect of Tachyplesin-1 is primarily due to the inhibition of virus adsorption rather than an effect on the reverse transcriptase enzyme. nih.gov

Beyond HIV, Tachyplesin-1 has shown efficacy against fish viruses, including the Singapore grouper iridovirus (SGIV), an enveloped DNA virus, and the Nervous Necrosis Virus (NNV), a non-enveloped RNA virus. nih.govnih.gov In these cases, synthetic Tachyplesin-1 peptides were found to reduce viral infectivity when incubated with either the virus or the host cells prior to infection. nih.gov This resulted in a significant decrease in viral titers and the expression of viral genes, indicating an inhibition of both viral entry and replication. nih.gov Some studies have reported that Tachyplesin-1's antiviral action involves direct interaction with viral particles. nih.gov For instance, when used against Vesicular Stomatitis Virus (VSV), electron microscopy revealed that Tachyplesin-1 treatment led to damaged and naked virions, confirming a direct effect on the viral envelope. nih.govruc.dk However, this direct disruptive effect is not universal, as similar treatment on Herpes Simplex Virus (HSV-1 and HSV-2) did not show any discernible damage to the viral envelope. ruc.dkmdpi.com

Interaction with Viral Particles and Receptors (e.g., CXCR4/CCR5)

A key mechanism for the anti-HIV activity of Tachyplesin-1 and its derivatives is the interaction with host cell co-receptors that the virus uses for entry. Tachyplesin and its analogs, such as T22, are known to be potent antagonists of the CXCR4 receptor, a primary co-receptor for T-cell tropic (X4) strains of HIV-1. nih.govnih.govasm.orgasm.org By binding to CXCR4, these peptides block the attachment of the viral envelope glycoprotein (B1211001) gp120, thereby preventing the virus from entering and infecting CD4+ T-cells. nih.govnih.gov

The anti-HIV activity of tachyplesin peptides correlates well with their ability to inhibit the binding of antibodies and natural ligands to CXCR4. asm.org Analogs of Tachyplesin have been engineered to enhance this binding affinity to CXCR4, resulting in a marked increase in anti-HIV potency. nih.gov While the primary target is CXCR4, some evidence suggests that Tachyplesin can also obstruct the interaction of gp120 with the CCR5 co-receptor, which is used by macrophage-tropic (R5) strains of HIV-1. nih.gov This interaction with crucial host cell receptors represents a significant pathway for its viral entry inhibition. nih.govasm.org

Antiviral Target Mechanism of Interaction Outcome
HIV-1 (X4-tropic) Binds to CXCR4 co-receptor on host cells. nih.govnih.govasm.orgInhibits gp120 attachment and subsequent viral entry. nih.gov
HIV-1 (R5-tropic) Obstructs attachment of gp120 to CCR5 co-receptor. nih.govInhibits viral entry. nih.gov
Vesicular Stomatitis Virus (VSV) Direct interaction with the viral envelope. nih.govruc.dkCauses physical damage to virions. nih.govruc.dk
Herpes Simplex Virus (HSV-1, HSV-2) No direct damage to the viral envelope observed. ruc.dkmdpi.comInhibition likely occurs through other mechanisms.

Modulation of Host Innate Immune Responses (e.g., Type-1 Interferon Response)

In addition to directly interfering with viral particles and receptors, Tachyplesin-1 can exert its antiviral effects by modulating the host's own immune defenses. Research on its activity against SGIV and NNV revealed that Tachyplesin-1 can activate the Type-1 interferon (IFN) system. nih.govnih.gov In cell culture experiments, the presence of Tachyplesin-1 led to the upregulation of the promoter activity of IFN-β and the Interferon-sensitive response element (ISRE) following viral infection. nih.gov This induction of the Type-1 interferon response is a critical component of the innate immune system's first line of defense against viral pathogens. nih.govnih.gov This finding suggests that Tachyplesin-1 does not only act as a direct antiviral agent but also as an immunomodulator that helps the host mount a more effective antiviral response. nih.gov

Research on Immunomodulatory Activities

Interaction with Complement System Components (e.g., C1q)

A significant aspect of Tachyplesin-1's immunomodulatory function is its ability to interact directly with the complement system, a key part of the innate immune humoral response. Studies have identified a direct interaction between Tachyplesin-1 and C1q, the recognition component of the classical complement pathway. aacrjournals.orgnih.govaacrjournals.org This binding was confirmed using methods such as ELISA and affinity precipitation, which showed that C1q binds to immobilized Tachyplesin-1 in a dose-dependent manner. aacrjournals.orgresearchgate.net Phage display techniques isolated a sequence from the collagen-like domain of C1q as the interacting partner for Tachyplesin-1. aacrjournals.orgnih.gov The structural integrity of Tachyplesin-1, specifically its two disulfide bonds, is crucial for this interaction, as denaturation of the peptide through reduction and alkylation significantly weakens its ability to bind to C1q. researchgate.netnih.gov

Activation of Classical Complement Pathway

The interaction between Tachyplesin-1 and C1q triggers the antibody-independent activation of the classical complement pathway. aacrjournals.orgnih.govresearchgate.net This activation sets off a cascade of downstream events. aacrjournals.orgnih.gov Following the binding of C1q, the cleavage and subsequent deposition of other complement components, C4 and C3 (specifically C4b and C3b), are initiated. aacrjournals.orgaacrjournals.org This ultimately leads to the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC). aacrjournals.orgaacrjournals.org This entire cascade can occur on surfaces coated with Tachyplesin-1 in the presence of serum, and more importantly, on the surface of target cells like tumor cells. aacrjournals.orgnih.gov For instance, when TSU prostate carcinoma cells are treated with Tachyplesin-1 in the presence of human serum, activated C4b and C3b can be detected on the cell surface. aacrjournals.orgnih.gov This complement activation represents a potent mechanism for targeting and destroying pathogenic or malignant cells. aacrjournals.orgresearchgate.net

Complement Component Interaction/Event with Tachyplesin-1 Reference
C1q Direct, structure-dependent binding. aacrjournals.orgnih.govresearchgate.net
C4 Cleavage and deposition of C4b. aacrjournals.orgaacrjournals.org
C3 Cleavage and deposition of C3b. aacrjournals.orgaacrjournals.org
C5b-9 (MAC) Formation is triggered. aacrjournals.orgaacrjournals.org

Influence on Immune Cell Functions and Inflammatory Responses

Tachyplesin peptides have demonstrated the ability to influence the functions of immune cells and modulate inflammatory responses. dovepress.com The activation of the complement system itself is a major inflammatory event that leads to opsonization and lysis of target cells. nih.gov Beyond this, Tachyplesin and its analogs can affect the production of inflammatory mediators. For example, a study on Tachyplesin III showed that it could reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in a mouse model of bacterial co-infection. dovepress.com This treatment also resulted in decreased inflammatory cell infiltration and ameliorated tissue damage in the lungs. dovepress.com Furthermore, Tachyplesin III was shown to enhance the phagocytic activity of alveolar macrophages in a dose-dependent manner, suggesting it can directly bolster the function of key immune cells. dovepress.com This dual capability of activating potent killing mechanisms like the complement system while also being able to dampen certain pro-inflammatory cytokine responses highlights the complex immunomodulatory role of Tachyplesin peptides. aacrjournals.orgdovepress.com

Structure Activity Relationship Sar and Peptide Engineering Studies for Tachyplesin 1

Impact of Amino Acid Substitutions and Truncations on Biological Activity

The modification of Tachyplesin-1's amino acid sequence through substitutions and truncations has provided significant insights into the role of specific residues and domains.

Systematic studies, such as alanine (B10760859) scanning, have been employed to investigate the contribution of each amino acid to the peptide's function. nih.govacs.org For instance, replacing the isoleucine at position 11 with alanine (TP1[I11A]) resulted in an analog with a significantly improved activity/toxicity index, showcasing a 64-fold enhancement over the parent peptide. researchgate.net Similarly, the substitution of phenylalanine at position 4 with alanine (TP1[F4A]) also led to a more favorable activity/toxicity profile. nih.govacs.org These findings indicate that reducing hydrophobicity at specific positions can decrease toxicity while maintaining or even improving antimicrobial efficacy. Structural analysis of these analogs confirmed they retain the conserved β-hairpin motif, which appears correlated with their high stability in plasma. nih.govacs.org

Truncation studies have also been informative. The deletion of both Lys1 and Trp2 from the N-terminus did not diminish the antimicrobial activity against Gram-negative bacteria. jst.go.jpnih.gov However, the stepwise removal of these residues led to a gradual decrease in activity against Gram-positive bacteria and viruses, suggesting their importance for interacting with specific cell wall components of these organisms. jst.go.jpnih.gov A more drastic modification, the deletion of all four cysteine residues to create a 13-residue linear peptide called CDT, surprisingly retained antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations comparable to the native TP1. acs.orgnih.gov This demonstrates that the core sequence, independent of the disulfide-enforced cyclic structure, possesses intrinsic antimicrobial properties. nih.gov

Modification Peptide Analog Key Finding Reference(s)
Substitution TP1[F4A]26- to 64-fold improved activity/toxicity index. nih.gov, acs.org
Substitution TP1[I11A]64-fold improved activity/toxicity index; retains β-hairpin structure. nih.gov, researchgate.net
Substitution TP1[C3A,C16A]Improved activity/toxicity index. nih.gov, acs.org
Truncation des-(Lys1, Trp2)-TP1Activity against Gram-negative bacteria maintained; activity against Gram-positive bacteria and viruses decreased. jst.go.jp, nih.gov
Truncation/Deletion CDT (Cys-deleted TP1)Retained antimicrobial activity but abolished hemolytic activity. acs.org, nih.gov

Design and Characterization of Tachyplesin-1 Analogs and Derivatives

Building on SAR findings, researchers have designed and synthesized a variety of Tachyplesin-1 analogs with modified structures to enhance their therapeutic properties.

The two disulfide bridges (Cys3-Cys16 and Cys7-Cys12) are critical for maintaining the rigid β-hairpin structure of Tachyplesin-1. acs.orgnih.gov Their removal results in a significant loss of antimicrobial activity and a shift in conformation from a β-sheet to a random coil. jst.go.jpnih.gov The internal Cys7-Cys12 bridge, in particular, is crucial for broad-spectrum activity. nih.govacs.orgacs.org

Despite the importance of the disulfide bonds, linear analogs have been created that retain potent activity. Linearizing the peptide by replacing the four cysteine residues with aromatic residues like phenylalanine (TPF4) or tyrosine (TPY4) resulted in analogs with antimicrobial potency similar to the native TP1. nih.govacs.org In contrast, replacing the cysteines with alanine (TPA4) led to an inactive peptide. nih.gov Solid-state NMR studies revealed that while both active (TPF4) and inactive (TPA4) linear analogs adopt a β-strand conformation in bacterial-mimetic membranes, their mobility within the membrane correlates with activity. The active linear analogs, much like native TP1, are highly mobile, suggesting that molecular motion, rather than a rigid, pre-formed structure, is key for membrane disruption. nih.gov The linear Cys-deleted analog, CDT, also demonstrates broad-spectrum bactericidal activity with reduced hemolytic properties, stemming from its selective interaction with negatively charged lipids like lipopolysaccharide (LPS). acs.orgnih.gov

To overcome the inherent instability of disulfide bonds in reducing environments, synthetic mimetics have been explored. Replacing the disulfide bridges with 1,4-disubstituted 1,2,3-triazoles has been shown to be a viable strategy for maintaining the biological activity of Tachyplesin-1. researchgate.netrsc.org This approach offers a pathway to create analogs with improved redox stability and pharmacokinetic properties. rsc.org

Backbone cyclization, where the N- and C-termini are joined by a peptide bond, offers an alternative strategy to confer structural rigidity and stability. Backbone cyclized Tachyplesin-I (cTI) and its analogs (cTII, cTIII) have been synthesized and characterized. nih.govuq.edu.au These cyclized peptides largely retain the potent antimicrobial and anticancer activities of their linear counterparts, particularly against Gram-negative bacteria and melanoma cells. nih.govuq.edu.aunih.gov

While backbone cyclization does not necessarily improve potency, it confers significant advantages in terms of stability and toxicity. nih.govacs.org Cyclic analogs demonstrate improved stability in human serum and reduced hemolytic activity against red blood cells compared to the parent peptides. nih.govuq.edu.aunih.gov This enhanced stability is a crucial attribute for developing peptides as therapeutic agents. nih.gov Structural and mechanistic studies show that the peptide-lipid binding affinity and the mode of membrane disruption can differ between the native peptide and its backbone-cyclized version. nih.govuq.edu.au

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the in vivo efficacy of peptide drugs. nih.gov When applied to Tachyplesin-1, PEGylation significantly reduced its cytotoxicity. nih.govmdpi.com However, this improvement in the safety profile came at the cost of antimicrobial activity, which was markedly weakened. nih.govmdpi.com

Mechanistic studies revealed that PEGylation did not alter the fundamental membrane permeabilization mechanism of Tachyplesin-1, which involves the formation of a toroidal pore. nih.gov The PEGylated peptide could still induce leakage from model lipid vesicles in a manner similar to the parent peptide. nih.gov The reduced antimicrobial potency is thought to be due to the PEG moiety creating a steric hindrance that inhibits the peptide's ability to permeate the outer membranes and peptidoglycan layers of bacteria. nih.gov Furthermore, a reduction in DNA binding affinity caused by PEGylation may also contribute to the observed decrease in activity. nih.gov

Relationship between Peptide Amphipathicity, Hydrophobicity, and Biological Selectivity

The balance between hydrophobicity and amphipathicity is a critical determinant of the activity and selectivity of β-hairpin antimicrobial peptides like Tachyplesin-1. nih.govresearchgate.net Tachyplesin-1's structure, with its hydrophobic residues localized on one face of the β-sheet and cationic residues on the other, creates a distinct amphipathic molecule. researchgate.net

The selective toxicity of Tachyplesin-1 analogs is linked to these physicochemical properties. The linear, Cys-deleted analog CDT, for example, is less hydrophobic and amphipathic than the parent TP1, which explains its lack of hemolytic activity. acs.orgnih.gov Its ability to selectively bind to and disrupt negatively charged bacterial membranes, while having inhibited interactions with zwitterionic mammalian membranes (often containing cholesterol), underpins its bacterial selectivity. nih.govnih.gov Therefore, rational design of Tachyplesin-1 analogs often involves modulating charge and hydrophobicity to maximize antimicrobial efficacy while minimizing toxicity, thereby improving the therapeutic index. nih.govacs.org

Peptide Relative Hydrophobicity Relative Amphipathicity Key Biological Property Reference(s)
Tachyplesin-1 HighHighPotent antimicrobial, but also hemolytic. nih.gov, acs.org
Gomesin Lower than TP1Low (8-fold less than TP1)Less potent but broad-spectrum antimicrobial activity. nih.gov
Protegrin-1 HighHighPotent antimicrobial, highest hemolytic activity in a comparative study. nih.gov, acs.org
CDT (linear analog) Lower than TP1Lower than TP1Retains antimicrobial activity, but lacks hemolytic activity. acs.org, nih.gov

Computational Design and Predictive Modeling of Tachyplesin-1 Analogs

Computational methods are increasingly used to guide the rational design of Tachyplesin-1 analogs with improved properties. These approaches allow for the prediction of peptide structure and the analysis of structure-activity relationships before undertaking costly and time-consuming chemical synthesis. uq.edu.au

Predictive modeling, using tools like PEP-FOLD3, can be employed to generate three-dimensional structures of Tachyplesin-1 and its derivatives. mdpi.com These models are crucial for understanding how amino acid substitutions might affect the peptide's β-hairpin fold and its amphipathic character. By analyzing the distribution of hydrophobic and charged residues on the peptide's surface, researchers can computationally screen potential analogs for desirable characteristics. nih.gov

Advanced Research Methodologies Applied to Tachyplesin 1 Studies

Biophysical Techniques for Structural and Interaction Analysis

Biophysical methods provide high-resolution insights into the molecular characteristics of Tachyplesin-1 and its dynamic interactions with various binding partners.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the three-dimensional structure of Tachyplesin-1 and its analogs in different environments. nih.govrcsb.orgnih.govacs.org In aqueous solution, NMR studies have revealed that Tachyplesin-1 adopts a rigid, antiparallel β-hairpin conformation stabilized by two disulfide bridges. iastate.eduwiley.com This structural motif is considered crucial for its biological activity, as derivatives lacking the ability to form this fold, such as those with cysteine residues replaced by alanine (B10760859), are found to be unstructured and inactive. nih.goviastate.edu

NMR has also been pivotal in studying the conformational changes Tachyplesin-1 undergoes upon interacting with membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles. acs.orgiastate.edu These studies show a significant structural rearrangement upon micelle association, leading to an increased exposure of hydrophobic side chains. nih.goviastate.edu For instance, in the presence of DPC, the amino and carboxyl termini of Tachyplesin-1 fold towards the turn region, causing a displacement of the N-terminal aromatic residues Trp2 and Phe4. iastate.edu High-resolution structural data from NMR has been successfully used to determine the solution structure of cyclic Tachyplesin-1, providing a basis for understanding its enhanced stability and therapeutic potential. rcsb.org

Table 1: NMR Structural Insights into Tachyplesin-1 and its Analogs

Peptide Environment Key Structural Features Reference
Wild-type Tachyplesin-1 Aqueous Solution β-hairpin conformation stabilized by two disulfide bonds. iastate.edu
Wild-type Tachyplesin-1 DPC Micelles Significant conformational rearrangement, increased exposure of hydrophobic side chains. iastate.edu
TPY4 (Cysteines replaced with Tyrosine) Aqueous Solution β-hairpin conformation, similar to wild-type. iastate.edu
TPA4 (Cysteines replaced with Alanine) Aqueous Solution Unstructured. iastate.edu

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution and for monitoring conformational changes upon interaction with other molecules. For Tachyplesin-1, CD studies have corroborated the β-sheet structure initially identified by NMR. nih.gov These studies have shown that Tachyplesin-1 maintains an antiparallel β-structure in buffer solution. nih.gov

Furthermore, CD spectroscopy has been instrumental in demonstrating the conformational flexibility of Tachyplesin-1 in response to its environment. When interacting with acidic liposomes, the CD spectrum changes, indicating a transition to a less ordered, though still structured, conformation. nih.gov This suggests that the lipid bilayer induces a conformational change, which may be critical for its membrane-disrupting activity. nih.gov Studies on Tachyplesin-1 isomers with different disulfide bond connectivity have also utilized CD spectroscopy to reveal substantial variations in their secondary structures compared to the native peptide. wiley.com

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the real-time binding kinetics and affinity between molecules. It has been extensively applied to study the interaction of Tachyplesin-1 with model lipid membranes and other biological targets. nih.govacs.orgnih.govsigmaaldrich.com SPR analyses have confirmed the selectivity of Tachyplesin-1 and its analogs for bacterial membranes over mammalian ones. acs.orgnih.gov

Studies comparing the binding of Tachyplesin-1 to neutral and negatively charged model membranes have shown a clear preference for the latter, which mimics the composition of bacterial cell membranes. nih.govrcsb.org The kinetic and affinity parameters derived from SPR, such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), provide quantitative measures of these interactions. For example, the interaction of Tachyplesin-1 with negatively charged POPC/POPS membranes has been characterized, yielding specific binding parameters. nih.gov SPR has also been employed to investigate the binding of Tachyplesin-1 to intracellular targets, such as the enzyme FabG, revealing a dose-dependent interaction. frontiersin.org

Table 2: SPR Analysis of Tachyplesin-1 Interaction with Model Membranes

Peptide Membrane Composition KD (Dissociation Constant) Reference
Tachyplesin I POPC/POPS (4:1) Data indicates strong binding, specific value not provided in abstract. nih.gov

Fluorescence spectroscopy, often utilizing the intrinsic fluorescence of tryptophan residues or extrinsic fluorescent probes, is a sensitive tool for investigating the interactions of peptides with membranes. nih.govrcsb.orgnih.gov In the case of Tachyplesin-1, the fluorescence of its Trp2 residue has been used to probe its location within lipid bilayers. nih.gov The observation of a blue shift in the maximum emission wavelength and protection from aqueous quenchers like acrylamide (B121943) upon binding to phosphatidylglycerol vesicles indicates that the tryptophan residue moves into a more hydrophobic environment near the membrane surface. nih.gov

Fluorescence quenching studies with spin-labeled fatty acids (n-doxylstearates) have further refined the position of Trp2 within the membrane, suggesting it resides in a hydrophobic environment close to the bilayer surface. nih.gov Carboxyfluorescein leakage assays, a type of fluorescence experiment, have demonstrated that Tachyplesin-1 can induce permeability in lipid vesicles, particularly those with acidic phospholipids (B1166683). nih.govnih.gov These studies collectively indicate a strong interaction with and disruption of lipid bilayers. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). news-medical.netmdpi.comasm.org ITC has been used to characterize the binding of Tachyplesin-1 analogs to model membranes. nih.gov

For instance, studies on a cysteine-deleted analog of Tachyplesin-1 (CDT) revealed that its interaction with lipid membranes is an enthalpy-driven process. nih.gov By titrating the peptide into solutions containing lipid vesicles of different compositions, such as those containing lipopolysaccharides (LPS), researchers can determine the thermodynamic forces driving the binding. nih.gov This information is crucial for understanding the molecular basis of membrane selectivity and the mechanism of action. news-medical.net

Table 3: Thermodynamic Parameters of CDT (Tachyplesin-1 Analog) Binding to Lipid Vesicles

Lipid Vesicle Composition Binding Process Key Finding Reference

Cell Biology and Imaging Techniques

To complement biophysical studies, various cell biology and imaging techniques are employed to visualize the effects of Tachyplesin-1 on living cells and to understand its mechanism of action in a more complex biological context. These methods provide insights into membrane disruption, cellular uptake, and effects on subcellular structures.

Research has utilized fluorescence microscopy to observe the effects of Tachyplesin-1 on human glioma stem cells. spandidos-publications.com These studies have shown that the peptide can damage the structure of these cells and inhibit the formation of tumor spheres in a time- and dose-dependent manner. spandidos-publications.com At lower concentrations, Tachyplesin-1 was observed to disrupt the plasma membrane and lead to a loss of cytoplasmic organelles, ultimately inducing differentiation in the glioma stem cells. spandidos-publications.com

Scanning electron microscopy (SEM) has been used to visualize the morphological changes induced by Tachyplesin-1 on bacteria such as Burkholderia pseudomallei. nih.gov SEM images have revealed that the peptide causes membrane blebbing, which disrupts membrane integrity and leads to cell death. nih.gov Furthermore, techniques to assess cell viability, such as MTT assays, have been used to quantify the cytotoxic effects of Tachyplesin-1 on various cancer cell lines, including human lung (A549), liver (HEPG2), and gastric (AGS) cancer cells. nih.gov These cell-based assays are critical for evaluating the therapeutic potential and selectivity of Tachyplesin-1 and its derivatives. mdpi.com

Confocal Microscopy for Intracellular Localization and Membrane Integrity

Confocal microscopy has been a pivotal tool for visualizing the interaction of Tachyplesin-1 with target cells, providing critical insights into its intracellular journey and its effects on membrane integrity. By tagging Tachyplesin-1 with fluorescent markers such as fluorescein (B123965) isothiocyanate (FITC) or Alexa Fluor 488, researchers can track its localization within cells in real-time. nih.govfrontiersin.orgbiorxiv.orgresearchgate.net

Studies utilizing this technique have demonstrated that FITC-tagged Tachyplesin-1 can translocate across the membranes of multidrug-resistant Gram-negative bacteria. frontiersin.org In bone marrow-derived macrophages, confocal imaging has shown the internalization of Alexa Fluor 488-labeled Tachyplesin-1, suggesting an endocytotic pathway of entry. biorxiv.orgresearchgate.net The simultaneous use of fluorescent dyes that indicate membrane permeability, such as propidium (B1200493) iodide (PI), allows for a direct correlation between the peptide's presence and membrane disruption. nih.govfrontiersin.org For instance, in E. coli, the influx of PI coincides with the accumulation of fluorescently labeled Tachyplesin-1, confirming that the peptide compromises membrane integrity. elifesciences.org Furthermore, investigations into the anti-tumor properties of Tachyplesin-1 have employed confocal microscopy to observe its effects on cancer cells, revealing that at lower concentrations it may induce apoptosis, while at higher concentrations it causes outright membrane rupture. frontiersin.org

Flow Cytometry for Cellular Responses and Permeabilization

Flow cytometry offers a high-throughput method to quantitatively assess the effects of Tachyplesin-1 on large cell populations. This technique is instrumental in measuring cellular responses such as membrane permeabilization and inactivation of intracellular enzymes. nih.gov By using fluorescent probes like carboxyfluorescein diacetate (cFDA) to indicate enzymatic activity and propidium iodide (PI) for membrane integrity, researchers can differentiate between healthy, injured, and dead cells upon exposure to Tachyplesin-1. nih.govnih.gov

A key finding from flow cytometry studies is that Tachyplesin-1's bactericidal action is concentration-dependent. nih.gov At lower concentrations, a gradual increase in membrane permeabilization and a decrease in intracellular esterase activity are observed in bacteria like E. coli. nih.govnih.gov However, at higher concentrations, the peptide induces rapid cell death, characterized by a swift and significant uptake of PI. nih.gov This methodology has been crucial in elucidating the dynamic process of Tachyplesin-1-induced cell death, revealing that it can occur through a sublethal injury phase before culminating in cell death. nih.gov Flow cytometry has also been used to study the heterogeneous response of bacterial populations to Tachyplesin-1, identifying subpopulations that exhibit transient resistance by limiting the intracellular accumulation of the peptide. elifesciences.org

Electron Microscopy (SEM, TEM) for Morphological Changes in Target Cells

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide unparalleled high-resolution images of the morphological alterations induced by Tachyplesin-1 in target cells. SEM reveals detailed surface changes, while TEM offers a glimpse into the internal ultrastructure.

SEM studies on bacteria such as multidrug-resistant Acinetobacter baumannii have shown that treatment with Tachyplesin-1 leads to significant morphological changes. nih.gov Similarly, in human glioma stem cells, SEM has been used to observe the destruction of their morphological characteristics following treatment with the peptide. spandidos-publications.com

TEM provides further evidence of Tachyplesin-1's disruptive power. In glioma stem cells, TEM images have revealed darkly stained, irregularly shaped nuclei and the presence of abundant mitochondria after treatment. spandidos-publications.com When used to study the peptide's effect on bacteria, TEM has shown abnormal curvature of cell membranes, leakage of cytoplasmic content, and disruption of both the cytoplasmic membrane and the cell wall. researchgate.netmdpi.com These direct visual accounts are invaluable in confirming the membrane-disrupting mechanism of Tachyplesin-1.

Molecular and Genetic Approaches

In addition to direct observational techniques, molecular and genetic approaches have been employed to understand the cellular responses to Tachyplesin-1 at a deeper level and to develop methods for its large-scale production.

Gene Expression Profiling (e.g., RNA Sequencing)

RNA sequencing (RNA-Seq) has been a powerful tool for profiling the global gene expression changes in organisms exposed to Tachyplesin-1. This transcriptomic approach provides a comprehensive view of the cellular pathways affected by the peptide. In studies on Pseudomonas aeruginosa, RNA-Seq was used to compare gene expression between Tachyplesin-I-resistant and sensitive strains, identifying numerous differentially expressed genes. nih.govfrontiersin.org These studies revealed that resistance mechanisms can involve alterations in genes related to the cell envelope, two-component systems, and ABC transporters. nih.gov

Furthermore, RNA-Seq of various Gram-negative bacteria treated with Tachyplesin-1 showed significant effects on the pathways related to unsaturated fatty acid biosynthesis, highlighting a potential intracellular target. nih.govfrontiersin.org This methodology has been instrumental in moving beyond the membrane-centric view of Tachyplesin-1's action and exploring its impact on intracellular metabolic processes. nih.gov

Proteomic Analysis for Cellular Responses

Proteomic analysis complements gene expression studies by examining the changes in protein levels and modifications in response to Tachyplesin-1. Using techniques like 2D-DIGE and dimethyl isotope labeling-based shotgun proteomics, researchers have investigated the proteome of U251 gliomaspheres treated with Tachyplesin-1. mdpi.comnih.gov

These studies identified a significant number of proteins with altered expression levels. nih.gov Gene Ontology (GO) analysis of these differentially expressed proteins revealed that many are involved in cellular metabolism, particularly glycolysis, and include cytoskeleton proteins and lysosomal acid hydrolases. mdpi.comnih.gov A key finding from proteomic studies is the upregulation of DNA topoisomerase 2-alpha (TOP2A), suggesting its important role in the anti-tumor signaling cascade of Tachyplesin-1. mdpi.comnih.gov This approach has provided crucial insights into the molecular mechanisms underlying the anti-cancer effects of the peptide.

Research AreaKey Protein/Pathway FindingsReference
Glioblastoma (U251 gliomaspheres) Upregulation of DNA topoisomerase 2-alpha (TOP2A). mdpi.comnih.gov mdpi.comnih.gov
Downregulation of proteins involved in glycolysis. mdpi.comnih.gov mdpi.comnih.gov
Altered expression of cytoskeleton proteins and lysosomal acid hydrolases. mdpi.comnih.gov mdpi.comnih.gov
E. coli Inactivation of intracellular esterases. frontiersin.org frontiersin.org

Recombinant Expression Systems (e.g., Pichia pastoris) for Peptide Production

The limited natural availability of Tachyplesin-1 from horseshoe crabs restricts its large-scale application. nih.gov To overcome this, recombinant expression systems have been developed, with the methylotrophic yeast Pichia pastoris being a particularly successful host. nih.govfrontiersin.org The advantages of P. pastoris include its ability to perform post-translational modifications, high-level protein expression, and secretion of the recombinant peptide into the culture medium, which simplifies purification. nih.govfrontiersin.org

Researchers have successfully engineered P. pastoris to express Tachyplesin-1. nih.gov One strategy involved designing a gene encoding four copies of the Tachyplesin-1 peptide, which was then cloned into a P. pastoris expression vector. nih.gov This resulted in the successful synthesis and secretion of functional Tachyplesin-1, with reported concentrations in the fermentation broth reaching 27.24-29.53 mg/L. nih.gov The recombinant peptide was shown to have the correct molecular weight and to exhibit bactericidal activity against various bacteria. nih.gov The development of such expression systems is a critical step towards the potential therapeutic and commercial use of Tachyplesin-1. researchgate.netnih.gov

Expression SystemKey FeaturesReported YieldReference
Pichia pastoris Eukaryotic system, capable of post-translational modifications and high-density fermentation. nih.govfrontiersin.org27.24-29.53 mg/L nih.gov

Computational and In Silico Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the study of Tachyplesin-1 (TP1), docking simulations have been instrumental in identifying and characterizing its interactions with various biological targets.

Research has shown that TP1 demonstrates strong interactions with key bacterial components. Docking studies revealed that TP1 can bind effectively to the lipopolysaccharide (LPS) of Escherichia coli, a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov The simulations indicated that cationic residues of TP1, such as Lysine and Arginine, interact with the phosphate (B84403) groups and saccharides of LPS, while aromatic residues like Tryptophan and Phenylalanine interact with the acyl chains of lipid A. researchgate.net Specifically, the amino group of Lys1 and the guanidyl group of Arg17 in TP1 were found to be in close proximity to the phosphate groups of LPS. researchgate.net This binding is thought to neutralize the endotoxic properties of LPS and disrupt membrane function. proteopedia.org

Further in silico studies have explored the interaction of TP1 with other potential bacterial targets. nih.gov Molecular docking revealed favorable binding to proteins from Streptococcus pneumoniae, including autolysin, pneumolysin, and pneumococcal surface protein A (PspA). nih.govnih.gov Additionally, TP1 was predicted to interact with the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in bacterial fatty acid biosynthesis. frontiersin.orgnih.gov These docking predictions suggest that TP1 may not only disrupt the bacterial membrane but also interfere with crucial intracellular processes. frontiersin.orgnih.gov

The table below summarizes the key molecular docking findings for Tachyplesin-1 with various biological targets.

Target Molecule/OrganismKey Interacting Residues of Tachyplesin-1Predicted Outcome of Interaction
Lipopolysaccharide (LPS) of E. coliCationic residues (Lys, Arg), Aromatic residues (Trp, Phe)Neutralization of LPS and disruption of the outer membrane
Autolysin (S. pneumoniae)Favorable binding interactionsInhibition of bacterial cell wall metabolism
Pneumolysin (S. pneumoniae)Favorable binding interactionsInterference with toxin function
Pneumococcal surface protein A (PspA)Strong electrostatic contribution, nine hydrogen bondsInhibition of a key virulence factor
3-ketoacyl carrier protein reductase (FabG)Hydrophobic interactions and hydrogen bondsInhibition of fatty acid biosynthesis

This table is generated based on data from multiple research articles. nih.govnih.govresearchgate.netfrontiersin.orgnih.gov

When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be employed to build a predictive model. This technique relies on the amino acid sequence of the target protein and the known experimental structure of a related homologous protein (a template).

In the investigation of Tachyplesin-1's activity against Burkholderia pseudomallei, the causative agent of melioidosis, homology modeling was used to construct a model of the B. pseudomallei PspA protein (YDP). nih.govnih.gov Since the crystal structure of B. pseudomallei PspA was not available, researchers used the known structure of Streptococcus pneumoniae PspA as a template. nih.gov This was considered a viable approach due to the conserved nature of such proteins across different bacterial species. nih.gov

The resulting homology model of B. pseudomallei PspA was then used in molecular docking simulations with Tachyplesin-1. The docking results indicated a favorable binding interaction, characterized by a strong electrostatic contribution and the formation of nine hydrogen bonds. nih.govnih.gov This finding suggests that PspA is a potential target for Tachyplesin-1 in B. pseudomallei, providing a structural basis for its observed antimicrobial activity against this pathogen. nih.gov

The use of homology modeling, therefore, expands the applicability of computational methods like molecular docking to a wider range of protein targets, even in the absence of experimentally determined structures.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For Tachyplesin-1, MD simulations have provided critical insights into its structural stability, conformational changes, and interactions with its environment.

MD simulations have been employed to investigate the conformational evolution and structural stability of Tachyplesin-1 and its isomers. wiley.com These studies have shown that the native peptide maintains a stable β-hairpin structure, constrained by its two disulfide bonds. wiley.comnih.gov The root-mean-square deviation (RMSD) values for the native Tachyplesin-1 remain low during simulations, indicating a stable conformation. wiley.com In contrast, isomers with different disulfide connectivity exhibit significantly higher RMSD values, suggesting they deviate from the initial stable structure and adopt different secondary structures. wiley.com

Simulations have also been used to study the behavior of Tachyplesin-1 at interfaces, such as at a polystyrene/water interface, to mimic its interaction with hydrophobic surfaces. nih.govacs.org These simulations, combined with experimental data, suggest that Tachyplesin-1 lies parallel to the surface. nih.govresearchgate.net The simulations also revealed that the interfacial structure is deformable even with the disulfide bonds intact, highlighting local deviations from a perfect β-sheet conformation. nih.govacs.org

Furthermore, MD simulations have been crucial in understanding the conformational changes Tachyplesin-1 undergoes when it associates with membrane-mimicking environments like dodecylphosphocholine micelles. nih.gov These studies have shown that the peptide undergoes significant conformational rearrangement upon micelle association, leading to an increased exposure of specific hydrophobic side chains. nih.gov This ability to rearrange is considered a key requirement for its high antimicrobial activity. nih.gov

The table below details the findings from molecular dynamics simulations on Tachyplesin-1's conformational behavior.

Simulation ConditionKey FindingsStructural Implication
Aqueous SolutionThe native peptide maintains a stable β-hairpin conformation with low RMSD values. wiley.comThe disulfide bonds are crucial for maintaining the rigid, active structure.
Polystyrene/Water InterfaceThe peptide orients parallel to the surface with a deformable structure. nih.govacs.orgHighlights the peptide's adaptability when interacting with hydrophobic surfaces.
Dodecylphosphocholine MicellesSignificant conformational rearrangement occurs, increasing the exposure of hydrophobic residues. nih.govThe ability to change conformation upon membrane interaction is vital for its function.

This table is generated based on data from multiple research articles. wiley.comnih.govnih.govacs.org

Theoretical Implications and Future Research Directions

Refinement of Tachyplesin-1's Multifaceted Mechanisms of Action

The antimicrobial action of Tachyplesin-1 is not attributed to a single pathway but rather to a combination of effects on both the cell membrane and intracellular components. researchgate.netmdpi.com While it is established that TP1 interacts with and disrupts bacterial membranes, the precise nature of this interaction is complex and appears to be dependent on the specific bacterial strain, peptide concentration, and exposure time. mdpi.com

Initial theories proposed that TP1 primarily targets the cell membrane, leveraging its cationic nature to bind to negatively charged components like lipopolysaccharides (LPS) in Gram-negative bacteria, leading to membrane destabilization. researchgate.netmdpi.com Subsequent research has suggested several models for membrane disruption, including the formation of toroidal pores, where the peptide induces lipid molecules to curve inward, creating a water-filled channel. mdpi.comnih.gov This process facilitates the leakage of intracellular contents and the influx of the peptide itself into the cytoplasm. mdpi.com

However, membrane disruption is only part of the story. Evidence indicates that Tachyplesin-1 can translocate across the bacterial membrane, even without complete rupture, to engage with intracellular targets. frontiersin.orgproteopedia.org These intracellular activities include the inhibition of DNA, RNA, and protein synthesis. nih.govresearchgate.net Future research must focus on delineating the hierarchy and interplay of these mechanisms. Key questions remain: Is membrane permeabilization a prerequisite for intracellular activity, or can TP1 enter cells via other mechanisms? How does the peptide's interaction with the membrane trigger specific intracellular signaling cascades? Advanced imaging and molecular biology techniques will be crucial in mapping the spatiotemporal dynamics of Tachyplesin-1's interaction with bacterial cells, providing a more refined model of its multifaceted action.

Advancing Understanding of Resistance Development Mechanisms

A significant advantage of antimicrobial peptides like Tachyplesin-1 has been the perceived low rate of bacterial resistance development compared to conventional antibiotics. nih.gov However, recent studies have demonstrated that bacteria can develop resistance to TP1 under sustained, long-term exposure. nih.govnih.gov This highlights a critical area for future investigation to ensure the long-term viability of TP1-based therapeutics.

Experimentally induced resistance in Gram-negative bacteria such as Pseudomonas aeruginosa has been linked to several mechanisms. nih.govresearchgate.net One notable mechanism involves an increase in the activity of extracellular proteases, which can degrade the peptide before it reaches its target. nih.govresearchgate.net Additionally, studies have shown that resistant strains may exhibit alterations in their outer membrane, reducing permeability and hindering the peptide's entry into the cell. frontiersin.org

Transcriptomic analyses of resistant P. aeruginosa have revealed the upregulation of genes associated with efflux pumps, suggesting that bacteria may actively expel the peptide from the cytoplasm. frontiersin.org Cross-resistance has also been observed, where bacteria resistant to Tachyplesin-1 show decreased susceptibility to other AMPs and even some conventional antibiotics like cefoperazone (B1668861) and amikacin. nih.govnih.govresearchgate.net

Future research should aim to:

Identify the specific genetic mutations and regulatory pathways responsible for conferring resistance.

Investigate the potential for resistance development in a wider range of clinically relevant pathogens.

Explore strategies to counteract these resistance mechanisms, such as co-administering TP1 with protease inhibitors or efflux pump inhibitors.

A thorough understanding of how bacteria evolve to evade Tachyplesin-1 is paramount for the design of resistance-proof peptide analogues and effective therapeutic strategies.

Strategies for Enhancing Selectivity and Activity through Peptide Engineering

While Tachyplesin-1 is potent, its clinical application is hampered by its cytotoxicity, particularly its hemolytic activity against mammalian red blood cells. acs.orgnih.gov Consequently, a major focus of research is peptide engineering—modifying the structure of TP1 to enhance its selectivity for microbial cells over host cells while retaining or improving its antimicrobial activity.

Various strategies have been explored, yielding several promising analogues. These modifications often target the peptide's charge, hydrophobicity, and structural stability, as these properties are key determinants of its biological activity. nih.gov

Key Peptide Engineering Strategies for Tachyplesin-1:

Modification StrategyExample of Analogue / ApproachObserved OutcomeReference(s)
Amino Acid Substitution Replacing residues in the β-turn region (e.g., Tyrosine or Isoleucine) with hydrophilic Serine.Significant reduction in hemolytic activity without loss of antimicrobial activity. nih.govresearchgate.net
Replacing Cysteine residues with Tyrosine (TP Ⅰ-Y4) to remove disulfide bonds.Increased β-sheet content, stronger antimicrobial activity against tested bacteria, and reduced hemolysis. xmsyxb.com
Alanine (B10760859) scanning (e.g., TP1[F4A], TP1[I11A]).Creation of novel peptides with 26- to 64-fold improved activity/toxicity indices. acs.orgnih.gov
Backbone Cyclization Head-to-tail cyclization of Tachyplesin I (cTI).Improved stability in human serum and reduced hemolytic activity, though antimicrobial potency was slightly reduced. mdpi.comnih.gov
Chemical Modification PEGylation (attaching polyethylene (B3416737) glycol).Greatly reduced cytotoxicity, but also weakened antimicrobial activity, possibly due to reduced DNA binding and hindrance in permeating bacterial outer layers. nih.gov
Truncation / Deletion Deletion of N-terminal Lys1 and Trp2.Retained activity against Gram-negative bacteria but gradually decreased activity against Gram-positive bacteria and viruses. nih.gov

Future peptide engineering efforts will likely involve combinatorial approaches and computational modeling to predict the effects of specific modifications. The goal is to create derivatives with an optimal therapeutic index, balancing high antimicrobial efficacy with minimal host toxicity. Structural studies using techniques like Nuclear Magnetic Resonance (NMR) will continue to be vital for understanding how these modifications alter the peptide's conformation and its interactions with membranes. mdpi.comnih.gov

Exploration of Novel Intracellular Targets and Pathways

The ability of Tachyplesin-1 to translocate into the bacterial cytoplasm opens up a vast landscape of potential intracellular targets beyond nucleic acids. nih.govproteopedia.org Identifying and validating these targets is a key direction for future research, as it could reveal novel antibacterial mechanisms and provide new avenues for drug design.

Recent studies have begun to shed light on these intracellular interactions. For instance, research has shown that Tachyplesin-1 can bind to and inhibit the activity of 3-ketoacyl carrier protein reductase (FabG), an essential and conserved enzyme in the bacterial unsaturated fatty acid biosynthesis pathway. frontiersin.org The inhibition of this enzyme could disrupt membrane fluidity and integrity from within, complementing the peptide's direct action on the membrane surface. frontiersin.org This finding suggests that Tachyplesin-1's cytotoxicity may also stem from its interaction with the homologous enzyme in mammalian cells. frontiersin.org

Future research should employ advanced proteomic and metabolomic approaches to comprehensively map the intracellular interactome of Tachyplesin-1. Techniques such as affinity chromatography with tagged TP1 analogues could be used to pull down and identify binding partners within the bacterial cell. Validating these interactions and understanding their functional consequences will be crucial. Uncovering a network of intracellular targets would not only refine our understanding of TP1's mechanism but could also inspire the development of new classes of antibiotics that mimic these specific intracellular actions. nih.gov

Comparative Studies with Other Host Defense Peptides

Situating the properties of Tachyplesin-1 within the broader context of other host defense peptides (HDPs) is essential for understanding its unique attributes and potential applications. Comparative studies allow researchers to identify common structural motifs and mechanistic principles, as well as features that distinguish TP1 from other AMP families like defensins and cathelicidins.

For example, cross-resistance studies have compared TP1 with peptides like pexiganan, Tachyplesin III, and polyphemusin I, revealing that resistance to TP1 can sometimes confer resistance to structurally similar peptides. nih.gov A comparative study with capitellacin, another β-hairpin AMP, highlighted differences in their membrane interaction mechanisms despite high structural similarity. mdpi.com While capitellacin appeared to act via a detergent-like mechanism, Tachyplesin-1 was shown to form distinct conducting pores. mdpi.com Furthermore, studies comparing the effects of TP1 and goat cathelicidins on in vitro protein translation have provided insights into their distinct impacts on bacterial intracellular processes. researchgate.net

Future comparative research should be systematic, evaluating a broad range of HDPs against standardized panels of pathogens and cell lines. Such studies should compare not only antimicrobial activity but also:

Mechanisms of membrane disruption.

Intracellular targets and pathways.

Propensity to induce resistance.

Stability in biological fluids.

Immunomodulatory properties.

These comparisons will help to build a comprehensive knowledge base of HDP structure-function relationships, guiding the rational design of chimeric peptides that combine the most desirable features of different HDPs.

Methodological Advancements in Peptide Research

Progress in understanding and engineering Tachyplesin-1 is intrinsically linked to advancements in research methodologies. The complex nature of peptide-membrane and peptide-protein interactions demands sophisticated analytical tools to probe these events at a molecular level.

Key Methodologies in Tachyplesin-1 Research:

Recombinant Production: The development of efficient recombinant expression systems, for instance using Escherichia coli to produce TP1 as a fusion protein, has been crucial for obtaining the large quantities of peptide needed for structural and functional studies. nih.govresearchgate.net High-cell-density expression and optimized purification strategies continue to improve yields. nih.gov

Structural Biology: Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for determining the three-dimensional β-hairpin structure of Tachyplesin-1 and its analogues in solution and when bound to membrane-mimicking micelles. mdpi.comnih.gov Circular Dichroism (CD) spectroscopy is also widely used to assess the secondary structure and conformational changes upon membrane interaction. xmsyxb.comnih.gov

Biophysical Techniques: Surface Plasmon Resonance (SPR) allows for the real-time, label-free analysis of peptide-lipid binding affinity, providing quantitative data on how modifications affect membrane interactions. frontiersin.orgacs.orgnih.govmdpi.com Fluorescence spectroscopy is another powerful tool used to study peptide-lipid interactions and membrane disruption. mdpi.com

Computational Modeling: In silico approaches like molecular docking are increasingly used to predict the binding of Tachyplesin-1 to its targets, such as bacterial LPS or specific proteins, guiding further experimental validation. frontiersin.orgnih.gov

Future research will benefit from the integration of these techniques with emerging technologies. Cryo-electron microscopy (cryo-EM) could provide unprecedented high-resolution snapshots of TP1-induced pores within membranes. Advanced mass spectrometry-based proteomics will be key for identifying intracellular targets, while super-resolution microscopy could visualize the journey of fluorescently-labeled TP1 analogues within living cells. These methodological advancements will be the engine driving the next wave of discoveries in Tachyplesin-1 research.

Unexplored Biological Activities and Therapeutic Potential in Research Models

While the primary focus of Tachyplesin-1 research has been on its antimicrobial properties, a growing body of evidence suggests a much broader range of biological activities that warrant further exploration. These underexplored functions could open up entirely new therapeutic avenues for TP1 and its derivatives.

The anti-tumor potential of Tachyplesin-1 is a particularly promising area. nih.govproteopedia.org Its ability to selectively target and disrupt the membranes of cancer cells, which often have altered lipid compositions, and to induce apoptosis makes it an attractive candidate for oncology research. proteopedia.orgnih.gov Cyclized analogues have shown efficacy in killing drug-resistant melanoma cells. dntb.gov.ua

Beyond cancer, Tachyplesin-1 has demonstrated other intriguing activities in various research models:

Antiviral Activity: Early studies noted activity against viruses, a property that remains relatively under-investigated. nih.gov

Anti-biofilm Activity: The peptide has been shown to inhibit the growth of Burkholderia pseudomallei in its biofilm state, suggesting a role in combating chronic and persistent infections. nih.gov

Endotoxin Neutralization: Tachyplesin-1 shows a high affinity for LPS, effectively neutralizing this potent inflammatory molecule. proteopedia.org This suggests a potential therapeutic use in treating sepsis.

Future research should systematically screen Tachyplesin-1 and its engineered analogues for a wider range of biological activities. Investigating its potential as an anti-parasitic, antifungal, or immunomodulatory agent could yield significant discoveries. The development of TP1-conjugated molecules, such as RGD-Tachyplesin for targeted tumor therapy, represents another exciting frontier. proteopedia.org As research continues to unveil the full biological repertoire of this remarkable peptide, its therapeutic potential is likely to expand far beyond its initial role as a simple antimicrobial.

Q & A

Q. What experimental protocols are recommended for assessing Tachyplesin-1’s antimicrobial activity in vitro?

  • Methodological Answer : Use concentration-response assays to measure biomass reduction and cell viability, as demonstrated in comparative studies with other antimicrobial peptides like Capitellacin. For example, employ a concentration range of 0.015–16 μM, with data normalized to untreated controls. Include triplicate technical replicates and validate results using statistical tests (e.g., ANOVA) to ensure reproducibility .

Q. How should researchers statistically analyze dose-response data for Tachyplesin-1?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50 values. Use software tools like GraphPad Prism for curve fitting, and report 95% confidence intervals. For comparative studies, employ paired t-tests or mixed-effects models to account for variability between biological replicates .

Q. What are the essential components of a literature review on Tachyplesin-1’s mechanism of action?

  • Methodological Answer : Systematically search databases (e.g., PubMed, Scopus) using keywords like "Tachyplesin-1 AND antimicrobial AND mechanism." Prioritize peer-reviewed studies with robust experimental designs (e.g., controlled in vitro assays, structural analyses). Critically evaluate methodologies, such as membrane permeability assays or molecular dynamics simulations, to identify consensus or gaps .

Advanced Research Questions

Q. How can contradictory findings about Tachyplesin-1’s efficacy across studies be resolved?

  • Methodological Answer : Conduct a scoping review to categorize variables influencing results (e.g., bacterial strains, solvent composition). Use meta-regression to assess the impact of experimental conditions (e.g., pH, temperature) on reported EC50 values. Replicate key experiments under standardized protocols to isolate confounding factors .

Q. What advanced techniques are suitable for elucidating Tachyplesin-1’s interaction with bacterial membranes?

  • Methodological Answer : Employ cryo-electron microscopy (cryo-EM) to visualize peptide-membrane complexes at near-atomic resolution. Complement with fluorescence anisotropy to measure lipid bilayer disruption. Validate findings using molecular dynamics simulations to model peptide orientation and penetration depth .

Q. How can researchers optimize Tachyplesin-1’s stability for in vivo applications?

  • Methodological Answer : Test formulation additives (e.g., cyclodextrins) or PEGylation to enhance serum stability. Use circular dichroism (CD) spectroscopy to monitor structural integrity under physiological conditions (e.g., 37°C, pH 7.4). Validate bioavailability via pharmacokinetic studies in animal models, measuring half-life and tissue distribution .

Methodological Best Practices

Q. What are the key considerations for designing reproducible experiments with Tachyplesin-1?

  • Methodological Answer : Document all experimental parameters (e.g., peptide synthesis method, endotoxin levels) in adherence to NIH guidelines. Include positive controls (e.g., polymyxin B) and validate cell lines for susceptibility. Share raw data and protocols in supplementary materials to facilitate replication .

Q. How should researchers present Tachyplesin-1 data in publications to meet journal standards?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
  • Figures : Label axes clearly (e.g., "Concentration (μM)" vs. "% Cell Viability") and use distinct colors for comparative compounds (e.g., Tachyplesin-1 vs. Capitellacin) .
  • Tables : Report mean ± SD for triplicate measurements and highlight statistical significance (e.g., asterisks for p < 0.05) .
  • Supplemental Data : Provide HPLC purity profiles, NMR spectra, and detailed assay conditions in a separate file .

Framework for Future Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for Tachyplesin-1 studies?

  • Methodological Answer :
  • Feasible : Prioritize assays with established protocols (e.g., broth microdilution for MIC determination).
  • Novel : Explore understudied applications (e.g., antiviral activity against enveloped viruses).
  • Ethical : Use in vitro models before progressing to vertebrate studies.
  • Relevant : Align with global health priorities, such as combating multidrug-resistant pathogens .

Q. What follow-up studies are warranted based on Tachyplesin-1’s concentration-dependent cytotoxicity?

  • Methodological Answer : Investigate structure-activity relationships (SAR) by synthesizing analogs with reduced hemolytic activity. Use transcriptomic profiling (RNA-seq) to identify host cell pathways affected at sublethal concentrations. Compare results with structurally similar peptides (e.g., defensins) to infer mechanistic divergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.